4H-1,2,4-Triazole-3,4-diamine
Overview
Description
4H-1,2,4-Triazole-3,4-diamine is part of the triazole family, a class of five-membered heterocyclic compounds. Triazoles are significant due to their broad range of biological activities and their structural variations, which make them a subject of intense research for new drug development and various other applications (Ferreira et al., 2013).
Synthesis Analysis
The synthesis of 4H-1,2,4-Triazole derivatives involves various strategies aimed at improving efficiency, taking into account green chemistry principles, energy saving, and sustainability. The quest for new synthesis methods is driven by the need to address emerging diseases and the resistance of microbes to existing drugs (Ferreira et al., 2013).
Molecular Structure Analysis
The molecular structure of 4H-1,2,4-Triazole derivatives can be analyzed through experimental methods such as X-ray crystallography and supported by computational methods like density functional theory (DFT). These analyses reveal the geometric configuration, bond lengths, angles, and the overall stability of the compounds (Tanak et al., 2010).
Chemical Reactions and Properties
4H-1,2,4-Triazole derivatives undergo various chemical reactions, leading to compounds with potent biological activities. For example, they serve as cyclin-dependent kinase inhibitors, exhibiting significant anticancer activities against various human tumor cells (Lin et al., 2005).
Physical Properties Analysis
The physical properties of 4H-1,2,4-Triazole derivatives, such as solubility, melting points, and thermal stability, are crucial for their application in different fields. These properties are often determined experimentally through techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) (Xi et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity, mechanism of action, and the potential for various substitutions, define the scope of application for 4H-1,2,4-Triazole derivatives. These aspects are explored through both experimental and theoretical studies, highlighting the versatility and potential of these compounds in synthesizing new materials and drugs (Xi et al., 2021).
Scientific Research Applications
Triazole Derivatives in Drug Development
The triazole class, including 4H-1,2,4-triazole derivatives, is significant in developing new drugs with diverse biological activities. These compounds have been studied for their broad range of biological activities, such as anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The preparation of these derivatives aligns with green chemistry and sustainability principles, focusing on energy-saving methods. New diseases and resistant bacterial strains drive the ongoing research and development of novel triazole-based prototypes (Ferreira et al., 2013).
High-Energy and Low-Sensitivity Compounds
A study explored energetic compounds based on 4H-1,2,4-triazole, like 5-(5-nitro-2H-1,2,3-triazole-4-yl)-4H-1,2,4-triazole-3,4-diamine. These compounds exhibit high thermal stability and detonation velocities, along with low mechanical sensitivity. Such attributes are beneficial for developing new high-energy density materials (Yao et al., 2021).
Luminescent Properties in Materials Science
4H-1,2,4-triazole derivatives have been studied for their luminescent properties. Research on compounds based on the 4H-1,2,4-triazole group has revealed diverse solid-state luminescent spectra, making them potentially useful in materials science applications, such as in the development of optical devices (Xi et al., 2021).
Proton-Conducting Electrolytes in Energy Applications
1H-1,2,4-triazole and its derivatives are used to enhance proton conduction in liquid electrolytes and polymer electrolyte membranes. Their stability across a wide potential range suggests potential applications in fuel cells and other energy-related technologies (Li et al., 2005).
Supramolecular and Coordination Chemistry
1,2,4-triazole derivatives are significant in supramolecular and coordination chemistry due to their diverse supramolecular interactions. These interactions include complexation of anions, coordination with metal ions, and applications in catalysis and photochemistry. The unique properties of triazoles allow for versatile applications beyond traditional click chemistry (Schulze & Schubert, 2014).
Corrosion Inhibition
Triazole derivatives like 1H-1,2,4-triazole-3,5-diamine have been investigated for their effectiveness as corrosion inhibitors, particularly for metals like copper in acidic media. These studies use density functional theory to correlate theoretical data with experimental results, contributing to materials protection and longevity (Zarrouk et al., 2013).
Safety And Hazards
Future Directions
The future research directions for “4H-1,2,4-Triazole-3,4-diamine” could involve exploring its potential applications in various fields such as medicine and agrochemistry . Additionally, incorporating a methylene bridge in a 3,4-diamino-1,2,4-triazole ring can effectively support the progress of mechanically insensitive and thermally stable energetic compounds .
properties
IUPAC Name |
1,2,4-triazole-3,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5N5/c3-2-6-5-1-7(2)4/h1H,4H2,(H2,3,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVICLQXCPOEFTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(N1N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60959060 | |
Record name | 5-Imino-1,5-dihydro-4H-1,2,4-triazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60959060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4H-1,2,4-Triazole-3,4-diamine | |
CAS RN |
38104-45-9 | |
Record name | 5-Imino-1,5-dihydro-4H-1,2,4-triazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60959060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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